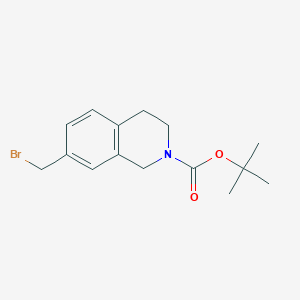
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene, also known as 1,2-DCB, is an organic compound containing a bromine and two fluorine atoms. It is a colorless, volatile liquid with a sweet, pungent odor. 1,2-DCB is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis.
Wirkmechanismus
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound that contains a bromine and two fluorine atoms. The bromine atom is responsible for the reactivity of the molecule, while the fluorine atoms are responsible for its volatility. This compound is an electrophile, meaning it is attracted to electrons and can react with nucleophiles. The reaction of this compound with nucleophiles is mediated by the bromine atom, which can form a bromonium ion. This bromonium ion can then react with the nucleophile to produce the desired product.
Biochemical and Physiological Effects
This compound has been shown to be toxic to humans and animals. In humans, exposure to this compound can cause respiratory irritation, headaches, dizziness, and nausea. In animals, exposure to this compound can cause liver and kidney damage, as well as changes in behavior. In addition, this compound has been shown to be a mutagen, meaning it can cause genetic mutations.
Vorteile Und Einschränkungen Für Laborexperimente
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. However, this compound is toxic and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat and open flames.
Zukünftige Richtungen
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has a wide range of applications in organic synthesis. Possible future directions include the development of new methods for the synthesis of this compound, the development of new catalysts for organic reactions, and the development of new uses for this compound in the synthesis of organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound and to develop safer, more effective methods of using it in the laboratory.
Synthesemethoden
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can be synthesized from the reaction of 1,2-dichlorobenzene with potassium bromide and potassium difluoromethoxyborate. The reaction is carried out in aqueous solution at room temperature. The reaction is exothermic and proceeds in two steps. In the first step, the 1,2-dichlorobenzene is reacted with potassium bromide to form 1-bromo-2-chlorobenzene. In the second step, the 1-bromo-2-chlorobenzene is reacted with potassium difluoromethoxyborate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis. In addition, this compound has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves the chloromethylation of 1-bromo-4-(difluoromethoxy)benzene using formaldehyde and hydrochloric acid, followed by the bromination of the resulting intermediate.", "Starting Materials": [ "1-bromo-4-(difluoromethoxy)benzene", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Bromine" ], "Reaction": [ "Step 1: Dissolve 1-bromo-4-(difluoromethoxy)benzene in a mixture of formaldehyde and hydrochloric acid.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess hydrochloric acid.", "Step 4: Extract the product using a suitable organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Add bromine to the organic layer and heat the mixture to reflux for several hours.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Purify the product using column chromatography or recrystallization." ] } | |
| 1510262-04-0 | |
Molekularformel |
C8H6BrClF2O |
Molekulargewicht |
271.5 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



